16-Mercaptohexadecanoic acid

Descripción general

Descripción

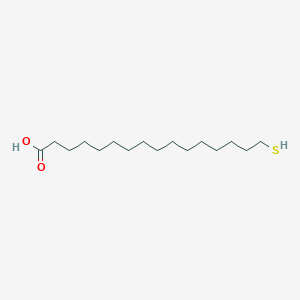

16-Mercaptohexadecanoic acid (16-MHA) is a long-chain alkanethiol with the molecular formula C₁₆H₃₂O₂S (MW: 288.49 g/mol) . It features a 16-carbon backbone terminated by a thiol (-SH) group and a carboxylic acid (-COOH) group. This bifunctional structure enables diverse applications:

- Nanoparticle Capping: Stabilizes CdS, CdSe, and CdTe nanocrystals (NCs) in colloidal suspensions, influencing aggregation kinetics under oxidative conditions .

- Sensor Functionalization: Enhances sensitivity and selectivity in gas sensors when used to modify gold nanoparticle-decorated carbon nanotubes (e.g., for detecting alcohols, acetone, and DMMP) .

- Self-Assembled Monolayers (SAMs): Forms ordered monolayers on gold surfaces for lithography, surface energy tuning, and electrochemical sensing .

- Biocompatibility: Used in silver nanoprism (Ag-NPr) surface modifications to improve stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 16-Mercaptohexadecanoic acid can be synthesized through the thiol-ene reaction, where a thiol group is added to an alkene. The reaction typically involves the use of ultraviolet light or radical initiators to facilitate the addition of the thiol group to the alkene. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C .

Industrial Production Methods: In industrial settings, this compound is produced through the esterification of hexadecanoic acid followed by the introduction of a thiol group. This process involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the esterification reaction. The resulting ester is then treated with a thiolating agent to introduce the thiol group .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form disulfides. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine.

Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine; room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures (0-25°C).

Substitution: Amines, alcohols; solvents like dichloromethane or tetrahydrofuran; temperatures ranging from 25-50°C.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Thiol derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Self-Assembled Monolayers (SAMs)

Formation and Characteristics

16-MHDA forms stable SAMs on gold surfaces, which can be tailored for various applications. The SAMs exhibit unique properties such as hydrophilicity or hydrophobicity depending on the terminal functional groups.

Table 1: Properties of 16-MHDA SAMs

| Property | Value |

|---|---|

| Thickness | Approximately 2 nm |

| Surface Roughness | Varies with substrate |

| Terminal Functional Group | Carboxylic acid (–COOH) |

Case Study: Characterization of SAMs

A study utilized X-ray photoelectron spectroscopy (XPS) to analyze the thickness and composition of 16-MHDA SAMs on gold surfaces. The results indicated an optimal SAM thickness of approximately 18.5 Å, confirming the effectiveness of 16-MHDA in forming well-ordered monolayers .

Nanoparticle Functionalization

Gold Nanoparticles (AuNPs)

16-MHDA is commonly used to functionalize gold nanoparticles (AuNPs), enhancing their stability and biocompatibility for biomedical applications.

Table 2: Functionalization Results of AuNPs with 16-MHDA

| Parameter | Result |

|---|---|

| Surface Coverage | High |

| Stability in Biological Media | Enhanced |

| Biocompatibility | Confirmed |

Case Study: AuNPs in Drug Delivery

Research demonstrated that AuNPs modified with 16-MHDA could effectively deliver drugs while maintaining low toxicity levels. The hydrophilic nature of the SAM facilitated better interaction with biological environments .

Biosensing Technologies

Electrochemical Sensors

The carboxylic acid terminal group of 16-MHDA makes it suitable for developing electrochemical sensors for detecting various biomolecules.

Table 3: Performance Metrics of Electrochemical Sensors Using 16-MHDA

| Parameter | Value |

|---|---|

| Detection Limit | 1 pmol/L |

| Linearity | Excellent |

| Sensitivity | High |

Case Study: Detection of Clozapine

A study reported the use of a gold electrode modified with a 16-MHDA SAM for the sensitive detection of clozapine, demonstrating its potential in pharmaceutical applications . The sensor exhibited a linear response over a wide concentration range, showcasing the utility of 16-MHDA in biosensing.

Surface Modification for Catalysis

The unique properties of SAMs formed by 16-MHDA allow for modifications that enhance catalytic activities in various chemical reactions.

Table 4: Catalytic Performance Enhancement

| Reaction Type | Enhancement Factor |

|---|---|

| Esterification | Up to 50% |

| Reduction Reactions | Significant |

Case Study: Nanopore Modification

A study highlighted how modifying nanopore surfaces with 16-MHDA could control ion transport properties, leading to improved performance in catalysis and drug delivery systems .

Mecanismo De Acción

The primary mechanism of action of 16-Mercaptohexadecanoic acid involves the formation of self-assembled monolayers on substrates. The thiol group interacts with metal surfaces, such as gold, through strong covalent bonds, leading to the formation of a well-ordered monolayer. This monolayer can be further functionalized with various chemical groups to introduce specific properties to the surface .

Molecular Targets and Pathways:

Metal Surfaces: The thiol group targets metal surfaces, forming covalent bonds.

Functionalization Pathways: The carboxylic acid group can be functionalized with amines or alcohols to introduce additional layers or functional groups.

Comparación Con Compuestos Similares

Physical Properties :

- Melting Point: 65–69°C .

- Toxicity: Causes skin/eye irritation and respiratory distress; requires N95/P1 masks and gloves during handling .

Structural and Functional Group Variations

Key compounds for comparison include 3-mercaptopropionic acid (MPA), thioglycolic acid (TGA), 1-octadecanethiol (ODT), and 11-mercaptoundecanoic acid (11-MUA).

Table 1: Structural and Functional Comparison

Performance in Nanoparticle Stabilization

- 16-MHA : Provides steric stabilization for CdS/CdSe NCs (4.5–4.7 nm) due to its long hydrophobic chain, slowing aggregation under oxidative conditions .

- MPA/TGA: Shorter chains (C2–C3) increase aqueous solubility but reduce colloidal stability. For example, TGA-capped CdTe nanorods exhibit a lower detection limit (7.8 nM) compared to 16-MHA-capped CdSe (5 nM) in heavy metal sensing .

- DMSA (meso-2,3-dimercaptosuccinic acid) : Branched structure improves biocompatibility but offers weaker binding to metal surfaces compared to linear 16-MHA .

SAM Characteristics

- Packing Density: 16-MHA forms dense SAMs (2.4 nm length) with -COOH terminals enabling electrostatic repulsion/attraction for nanoparticle assembly .

- Conductivity : 16-MHA SAMs exhibit lower conductance than 2-mercaptobenzimidazole but higher than ssDNA, useful for lithographic patterning .

- Stability : Longer chains (C16 vs. C11 in 11-MUA) improve SAM resistance to displacement under mechanical stress .

Toxicity and Handling

Actividad Biológica

16-Mercaptohexadecanoic acid (MHDA) is a long-chain fatty acid derivative characterized by a thiol functional group. It has gained attention in various fields, particularly in nanotechnology and biosensor development, due to its unique properties as a self-assembled monolayer (SAM) and its biological activities. This article explores the biological activity of MHDA, presenting relevant data, case studies, and research findings.

- Chemical Formula : C₁₆H₃₂O₂S

- Molecular Weight : 288.49 g/mol

- CAS Number : 69839-68-5

- Solubility : Moderately soluble in organic solvents, poorly soluble in water .

Biological Activity Overview

MHDA exhibits several biological activities that make it suitable for applications in biosensing and nanotechnology:

- Self-Assembled Monolayer Formation :

- Electrochemical Properties :

- Biocompatibility :

Case Study 1: Nanoporous Gold Electrodes

In a study investigating nanoporous gold electrodes modified with MHDA, researchers found that the electrochemical properties of the electrodes were significantly enhanced compared to unmodified versions. The formation of a smoother monolayer with MHDA allowed for better control over proton transfer reactions, which is essential for developing effective biosensors .

| Parameter | Unmodified npAu | npAu/MHDA |

|---|---|---|

| Capacitance | Lower | Higher |

| Protonation Peak | -600 mV | -300 to -400 mV |

| Charge Transfer Efficiency | Baseline | 10% participation in reaction |

Case Study 2: Dip-Pen Nanolithography

Research involving dip-pen nanolithography highlighted the role of hydrophobicity in the transport properties of inks used for patterning. When MHDA was used as an ink, it demonstrated a reduced transport rate when overlaid by other thiols but maintained distinct pattern integrity, showcasing its utility in creating complex nanoscale patterns .

Electrochemical Behavior

Electrochemical impedance spectroscopy (EIS) studies revealed that MHDA-modified electrodes exhibited unique impedance characteristics that correlated with their surface morphology. The phase angle measurements indicated enhanced capacitive behavior compared to other thiol compounds like 3-mercaptopropionic acid (MPA), further supporting its suitability for precise electrochemical applications .

Biochemical Applications

The application of MHDA in stabilizing quantum dots (QDs) has been explored, demonstrating its ability to enhance the optical properties of QDs while maintaining their stability in biological environments. This property is particularly beneficial for imaging and sensing applications where stability is crucial .

Análisis De Reacciones Químicas

Self-Assembly via Thiol-Gold Bonding

MHA forms self-assembled monolayers (SAMs) on gold surfaces through covalent Au–S bonds. The thiol (–SH) group chemisorbs onto gold substrates, while the carboxylic acid (–COOH) tail modulates surface hydrophilicity and enables further functionalization .

-

Reaction Mechanism :

- Key Findings :

| Parameter | Unmodified Gold | MHA-Modified Gold |

|---|---|---|

| Capacitance (µF/cm²) | 12.5 | 18.7 |

| Protonation Peak (mV) | -600 | -300 to -400 |

Carboxylic Acid Functionalization

The terminal –COOH group undergoes reactions typical of carboxylic acids, enabling covalent modifications:

Esterification

MHA reacts with alcohols under acidic or enzymatic conditions:

Amidation

MHA forms amide bonds with amines, facilitated by coupling agents like EDC/NHS:

- Research Example :

Inorganic Deposition Reactions

MHA SAMs template the deposition of inorganic materials:

Lead Sulfide (PbS) Deposition

MHA-modified gold surfaces facilitate PbS nanoparticle growth via chemical bath deposition :

- Conditions : Aqueous Pb(NO₃)₂ and Na₂S solutions at pH 5.5.

- Mechanism : Carboxylate groups (–COO⁻) coordinate Pb²⁺ ions, which react with S²⁻ to form PbS.

| Deposition Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Particle Size | 5–10 nm |

Oxidation and Stability Considerations

MHA is susceptible to oxidation, particularly in the presence of strong oxidizing agents:

-

Oxidation Products : Disulfides form via dimerization:

- Stability Data :

Environmental Effects on Reactivity

MHA’s reactivity is influenced by humidity and pH:

- Humidity :

- pH Sensitivity :

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying 16-mercaptohexadecanoic acid (MHDA) for self-assembled monolayer (SAM) applications?

MHDA is typically synthesized via thiolation of hexadecanoic acid derivatives. For SAM formation, purification to ≥98% purity is critical to minimize defects. Post-synthesis, column chromatography with silica gel (eluent: dichloromethane/methanol) is recommended. Residual solvents must be removed under vacuum, confirmed via FT-IR to ensure absence of oxidation byproducts (e.g., disulfide formation) . Storage at −20°C in inert atmosphere prevents degradation .

Q. How do experimental conditions influence the stability of MHDA in aqueous and organic solvents?

MHDA exhibits pH-dependent stability. In aqueous solutions, protonation of the thiol group (−SH) below pH 4 enhances stability by reducing oxidation. Above pH 7, deprotonation increases reactivity, necessitating degassing with nitrogen to prevent disulfide formation. In ethanol, MHDA is stable at concentrations ≤20 mM for ≤24 hours, but prolonged storage leads to gradual oxidation, detectable via UV-Vis spectroscopy at 260 nm .

Q. What are the best practices for functionalizing gold substrates with MHDA SAMs for biosensor development?

Gold substrates are cleaned via piranha solution (3:1 H₂SO₄/H₂O₂) followed by oxygen plasma treatment. Immersion in 1–20 mM MHDA in ethanol for 12–24 hours achieves optimal SAM density. Post-immersion, rinsing with ethanol and drying under nitrogen removes physisorbed molecules. Contact angle measurements (θ ~30°–40°) and electrochemical impedance spectroscopy (charge transfer resistance >1 MΩ) validate monolayer integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in MHDA SAM formation protocols, such as optimal concentration (20 μM vs. 20 mM)?

The apparent discrepancy arises from application-specific requirements. Low concentrations (20 μM) produce loosely packed SAMs suitable for dynamic protein binding (e.g., in proteomic arrays) . High concentrations (20 mM) yield densely packed monolayers for corrosion-resistant coatings or precise MOF templating. Atomic force microscopy (AFM) and quartz crystal microbalance (QCM) data (mass uptake: 294 ± 3 ng/cm²) help correlate concentration with SAM density .

Q. What methodologies enable the integration of MHDA-functionalized nanoparticles into metamaterials for infrared (IR) spectroscopy?

Gold nanoparticles (AuNPs) are functionalized with MHDA via ligand exchange in ethanol under sonication. Subsequent dip-coating onto magnesium fluoride substrates creates plasmonic metamaterials. IR absorption at 2920 cm⁻¹ (C−H stretching) confirms MHDA orientation. Finite-difference time-domain (FDTD) simulations optimize nanoparticle spacing for enhanced IR signal-to-noise ratios .

Q. How does MHDA enhance the sensitivity of electrochemical biosensors compared to other thiolated linkers?

MHDA’s long alkyl chain (C16) reduces non-specific adsorption, while its terminal carboxyl group enables covalent immobilization of biorecognition elements (e.g., antibodies via EDC/NHS chemistry). Comparative studies show MHDA-based SAMs achieve 10× lower detection limits (0.71 ng/mL for Arah1 allergen) than shorter-chain thiols (e.g., 11-mercaptoundecanoic acid) due to reduced steric hindrance .

Q. What strategies mitigate challenges in MHDA-mediated MOF thin-film synthesis, such as phase impurities?

Pre-functionalizing silicon substrates with MHDA SAMs (20 mM in ethanol/acetic acid) promotes oriented growth of DUT-8 MOFs. Layer-by-layer (LbL) deposition at room temperature minimizes competing phases. Grazing-incidence X-ray diffraction (GI-XRD) and AFM confirm phase purity (surface roughness <2 nm) .

Q. Data Analysis & Validation

Q. How should researchers analyze conflicting spectroscopic data from MHDA SAMs (e.g., FT-IR vs. Raman)?

FT-IR detects carboxylate stretching (ν(COO⁻) ~1400 cm⁻¹) but may overlap with solvent peaks. Surface-enhanced Raman spectroscopy (SERS) resolves −SH stretching (2550–2600 cm⁻¹) and chain ordering (trans/gauche ratio). Cross-validation with X-ray photoelectron spectroscopy (XPS; S 2p₃/₂ peak at 162 eV) ensures monolayer quality .

Q. What statistical approaches are recommended for quantifying MHDA adsorption kinetics on heterogeneous surfaces?

Langmuir adsorption models fit QCM data (Δf vs. time) to calculate rate constants (kₐds ~10⁻³ s⁻¹). Monte Carlo simulations account for substrate roughness. Error propagation analysis (e.g., ±3 ng/cm² mass uncertainty) is critical for reproducibility .

Q. Safety & Compliance

Q. What safety protocols are essential when handling MHDA in nanoparticle synthesis?

Use chemical-resistant gloves (nitrile), fume hoods, and explosion-proof equipment. MHDA’s flash point (>93°C) and low vapor pressure reduce flammability risks, but dust formation must be avoided. Toxicity data (LD₅₀ oral rat: >2000 mg/kg) suggest moderate hazard; however, respiratory irritation mandates N95 masks during powder handling .

Propiedades

IUPAC Name |

16-sulfanylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOAASCWQMFJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393287 | |

| Record name | 16-Mercaptohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69839-68-5 | |

| Record name | 16-Mercaptohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Sulfanylhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.